molecular formula C13H19NO2 B1282863 Ethyl 3-(benzylamino)-2-methylpropanoate CAS No. 99985-63-4

Ethyl 3-(benzylamino)-2-methylpropanoate

Cat. No. B1282863
CAS RN: 99985-63-4
M. Wt: 221.29 g/mol
InChI Key: CRLWGPSWMIFWRM-UHFFFAOYSA-N
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Description

Ethyl 3-(benzylamino)-2-methylpropanoate is a chemical compound that has been explored in various synthetic chemistry studies. It is an ester and an amine derivative, which suggests that it could be a versatile intermediate for the synthesis of more complex molecules. The compound has been mentioned in the context of synthesizing a potential proteinase inhibitor, indicating its relevance in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions where different functional groups are introduced or modified. For instance, ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was prepared via a Reformatsky reaction, which is a method used to form carbon-carbon bonds in organic chemistry . This suggests that similar strategies could be employed for the synthesis of Ethyl 3-(benzylamino)-2-methylpropanoate, although the specific details of its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 3-(benzylamino)-2-methylpropanoate has been studied using various spectroscopic methods, including IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction . These techniques provide detailed information about the geometric parameters such as bond lengths and angles, as well as the electronic structure through the analysis of HOMO and LUMO energies. The molecular structure is crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Compounds with benzylamino groups and ester functionalities are known to participate in a variety of chemical reactions. For example, they can react with carbocyclic and heterocyclic 1,3-diketones to afford substituted pyranones or with naphthols to produce naphthopyran derivatives . These reactions are indicative of the potential transformations that Ethyl 3-(benzylamino)-2-methylpropanoate might undergo, which could be exploited in the synthesis of heterocyclic systems and other complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like Ethyl 3-(benzylamino)-2-methylpropanoate can be inferred from related compounds. For instance, the solvate forms, crystallization behavior, and hydrogen bonding patterns have been studied in similar molecules . These properties are important for the compound's stability, solubility, and reactivity. Additionally, the presence of functional groups such as esters and amines can influence the compound's boiling point, melting point, and polarity.

Scientific Research Applications

Synthesis of Proteinase Inhibitors

Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a variant of ethyl 3-(benzylamino)-2-methylpropanoate, has been used in the synthesis of potential proteinase inhibitors. The compound was prepared through a Reformatsky reaction and coupled with other components to create proteinase inhibitors (Angelastro et al., 1992).

Heterocycle Formation

Ethyl 3-aryl-2-bromopropanoates, closely related to ethyl 3-(benzylamino)-2-methylpropanoate, have been utilized in creating heterocycles such as 5-R-benzyl-2-iminoselenazolidin-4-ones. These compounds are formed through reactions with selenourea, showcasing the versatility of ethyl 3-(benzylamino)-2-methylpropanoate in heterocyclic chemistry (Obushak et al., 2004).

Cyclopropane Derivatives

Research shows that heating certain derivatives of ethyl 3-(benzylamino)-2-methylpropanoate can lead to the formation of cyclopropane derivatives. This application is significant in the field of organic chemistry, particularly in synthesizing novel cyclopropane-containing compounds (Abe & Suehiro, 1982).

Sensing and Removals of Heavy Metals

Ethyl 3-(N-(methylol)acrylamido)-2-methylpropanoate, a related compound, has been incorporated into biocompatible macromolecular luminogens for detecting and removing heavy metals like Fe(III) and Cu(II). These applications demonstrate the potential of ethyl 3-(benzylamino)-2-methylpropanoate derivatives in environmental and analytical chemistry (Dutta et al., 2020).

Biocatalytic Transesterification Reactions

A study focused on the regioselective acylation of primary hydroxyl groups in derivatives of ethyl 3-(benzylamino)-2-methylpropanoate using acid anhydrides. This research highlights the potential of ethyl 3-(benzylamino)-2-methylpropanoate in biocatalytic processes (Kumar et al., 2015).

Safety And Hazards

When handling Ethyl 3-(benzylamino)-2-methylpropanoate, it is recommended to use in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes. It’s also advised to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

ethyl 3-(benzylamino)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)11(2)9-14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLWGPSWMIFWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543703
Record name Ethyl 3-(benzylamino)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(benzylamino)-2-methylpropanoate

CAS RN

99985-63-4
Record name Ethyl 3-(benzylamino)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

350 ml (2.8 moles) of ethyl methacrylate were added to a solution of 150 g (1.4 moles) of benzylamine dissolved in 400 ml of ethanol. The mixture was heated under reflux for 4 hours, and then 175 ml (1.4 mole) of ethyl methacrylate were added to it, after which it was heated under reflux for 24 hours. The solvent and the unreacted materials were then removed from the mixture by evaporation under reduced pressure. The residue was purified by column chromatography through silica gel eluted with a 1:1 by volume mixture of ethyl acetate and toluene, to afford 98.0 g of N-(2-ethoxycarbonylpropyl)benzylamine as a red oil.
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of benzylamine (75 g) in ethanol (150 ml) was added ethyl methacrylate (240 g) and refluxed for 23 hours. The reaction mixture was evaporated and the resulting residue was distilled under reduced pressure to give N-(2-ethoxycarbonylpropyl)benzylamine (93.3 g) as colorless liquid, bp 122° C./4 mmHg.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Solymár, A Liljeblad, L Lázár, F Fülöp… - Tetrahedron …, 2002 - Elsevier
… Racemic ethyl 3-benzylamino-2-methylpropanoate 29 (22.13 g, 0.1 mol) was dissolved in ethanol (75 ml), and 10% palladium on charcoal (2.0 g) was added to the solution. The mixture …
Number of citations: 38 www.sciencedirect.com
M Fitz, E Forró, E Vigóczki, L Lázár, F Fülöp - Tetrahedron: Asymmetry, 2008 - Elsevier
… A stirred mixture of ethyl 3-benzylamino-2-methylpropanoate (2, 11.00 g, 46.7 mmol), abs. EtOH (80 mL) and Pd catalyst (10 wt % on activated charcoal, 1.00 g) was hydrogenated at …
Number of citations: 24 www.sciencedirect.com
F Yinqi, M Magdalini - Current Chinese Science, 2023 - ingentaconnect.com
Background: β-amino acids are non-natural amino acids, where the amino group is attached to the β-carbon instead of the α-carbon. Peptides containing β-amino acids present with …
Number of citations: 2 www.ingentaconnect.com

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